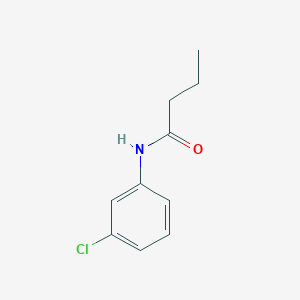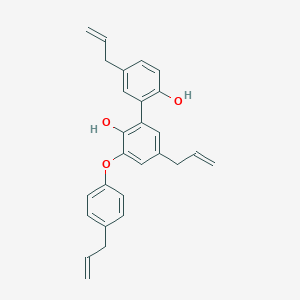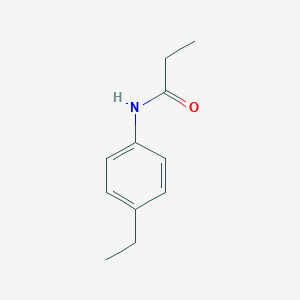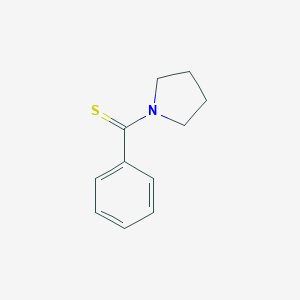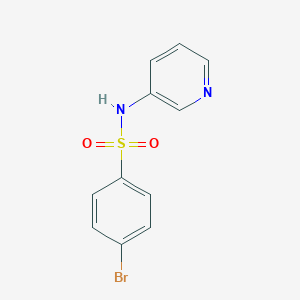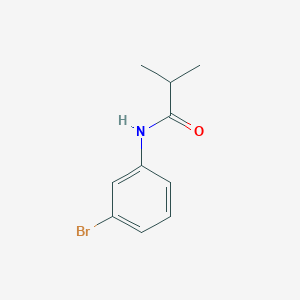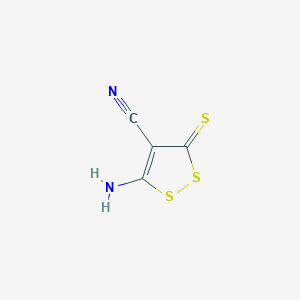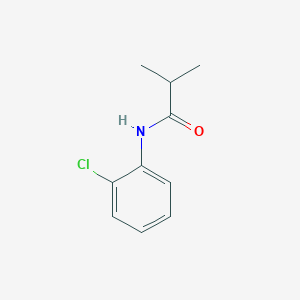
Pyridine, 3-(p-nitrobenzamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(p-nitrobenzamido)-, also known as PNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PNB is a derivative of pyridine that contains a nitrobenzene group at the 3-position and an amide group at the 4-position. This chemical compound has been extensively studied for its biological and physiological effects and its potential use in various research applications.
Wirkmechanismus
The mechanism of Pyridine, 3-(p-nitrobenzamido)-'s action as an enzyme inhibitor is complex and varies depending on the enzyme being targeted. However, in general, Pyridine, 3-(p-nitrobenzamido)- works by binding to the active site of the enzyme and preventing substrate binding or catalysis. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Pyridine, 3-(p-nitrobenzamido)- used.
Biochemische Und Physiologische Effekte
Pyridine, 3-(p-nitrobenzamido)- has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme function, induction of apoptosis, and modulation of cell signaling pathways. Pyridine, 3-(p-nitrobenzamido)- has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pyridine, 3-(p-nitrobenzamido)- in lab experiments is its potency as an enzyme inhibitor. Pyridine, 3-(p-nitrobenzamido)- has been shown to be effective at very low concentrations, making it a valuable tool for studying enzyme kinetics and inhibition. However, one of the limitations of using Pyridine, 3-(p-nitrobenzamido)- is its potential toxicity and side effects, which can vary depending on the specific enzyme being targeted and the concentration of Pyridine, 3-(p-nitrobenzamido)- used.
Zukünftige Richtungen
There are many potential future directions for research on Pyridine, 3-(p-nitrobenzamido)-, including the development of new drugs that target specific enzymes, the study of Pyridine, 3-(p-nitrobenzamido)-'s effects on cell signaling pathways and gene expression, and the investigation of Pyridine, 3-(p-nitrobenzamido)-'s potential as an anti-inflammatory or anti-tumor agent. Additionally, further research is needed to better understand the mechanism of Pyridine, 3-(p-nitrobenzamido)-'s action as an enzyme inhibitor and to identify any potential side effects or toxicity issues that may arise with its use.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(p-nitrobenzamido)- has been used extensively in scientific research due to its unique properties and potential applications. One of the most significant applications of Pyridine, 3-(p-nitrobenzamido)- is in the study of enzyme kinetics and inhibition. Pyridine, 3-(p-nitrobenzamido)- has been shown to be a potent inhibitor of various enzymes, including cholinesterases, proteases, and kinases. This property has made Pyridine, 3-(p-nitrobenzamido)- a valuable tool for studying enzyme function and developing new drugs that target specific enzymes.
Eigenschaften
CAS-Nummer |
13313-18-3 |
|---|---|
Produktname |
Pyridine, 3-(p-nitrobenzamido)- |
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-10-2-1-7-13-8-10)9-3-5-11(6-4-9)15(17)18/h1-8H,(H,14,16) |
InChI-Schlüssel |
DRCKREXMVGWWIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
13313-18-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
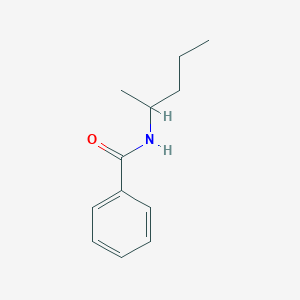
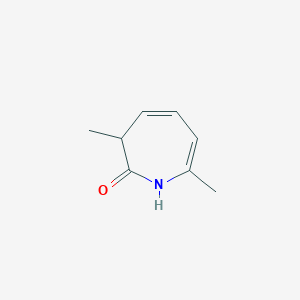
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
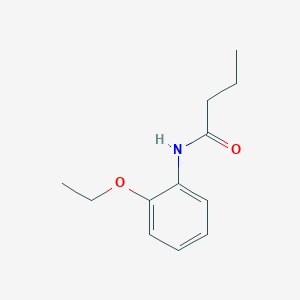
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
